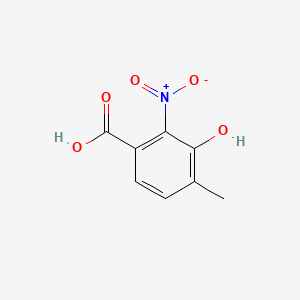

3-Hydroxy-4-methyl-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGHQKEERXLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219622 | |

| Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-15-2 | |

| Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6946-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6946-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methyl-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS 6946-15-2), a valuable chemical intermediate. Drawing upon established principles of organic chemistry and analogous transformations, this document outlines a robust and scientifically grounded approach to its preparation.

Introduction and Strategic Approach

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its synthesis requires the carefully orchestrated introduction of three distinct functional groups—hydroxyl, methyl, and nitro—onto a benzoic acid scaffold. The key to a successful synthesis lies in a strategic application of electrophilic aromatic substitution, leveraging the directing effects of the resident substituents to achieve the desired regiochemistry.

This guide proposes a primary synthesis pathway commencing with the commercially available and structurally related 4-methylsalicylic acid. The central transformation is the regioselective nitration of this starting material. The rationale for this approach is based on the powerful ortho-, para-directing influence of the hydroxyl group, which is anticipated to guide the incoming nitro group to the desired 2-position, ortho to the hydroxyl and meta to the carboxylic acid.

An alternative approach utilizing cerium (IV) ammonium nitrate (CAN) as a regioselective nitrating agent for phenols will also be discussed as a promising method for enhancing the yield of the target ortho-nitro isomer.

Proposed Synthesis Pathway: Nitration of 4-Methylsalicylic Acid

The proposed synthesis of this compound is a single-step electrophilic aromatic substitution reaction.

Caption: Proposed synthesis of this compound.

Mechanistic Rationale and Control of Regioselectivity

The nitration of 4-methylsalicylic acid involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methyl (-CH₃), and carboxylic acid (-COOH) groups.

-

Hydroxyl Group (-OH): A strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. This significantly stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.[3]

-

Methyl Group (-CH₃): A weakly activating ortho-, para-director through an inductive effect.

-

Carboxylic Acid Group (-COOH): A deactivating meta-director due to its electron-withdrawing nature.[4]

In the case of 4-methylsalicylic acid, the powerful activating and ortho-directing effect of the hydroxyl group is expected to be the dominant influence.[3] This strongly favors the introduction of the nitro group at one of the positions ortho to the hydroxyl group, namely the 2- or 6-position. Given that the 6-position is sterically hindered by the adjacent methyl group, nitration is anticipated to occur predominantly at the 2-position, yielding the desired this compound.

Critical to the success of this regioselective nitration is stringent temperature control. The reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired isomers and by-products, including dinitration and oxidation of the methyl group.[5][6] Maintaining a low temperature, typically between 0 and 5 °C, favors kinetic control and enhances the selectivity for the desired product.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of structurally similar compounds, such as 4-methylbenzoic acid.[5][6]

Materials:

-

4-Methylsalicylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0 °C in an ice-salt bath.

-

Slowly and with continuous stirring, add 5.0 g of 4-methylsalicylic acid to the cold sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.

-

In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[6]

-

Add the cold nitrating mixture dropwise to the solution of 4-methylsalicylic acid over a period of at least 15 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[5] Vigorous stirring is essential throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with continuous stirring.

-

Allow the ice to melt completely. The product will precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Dry the crude product.

-

For further purification, recrystallize the product from an ethanol/water mixture.

-

Determine the yield and measure the melting point of the purified this compound.

Alternative Pathway: Regioselective ortho-Nitration using Cerium (IV) Ammonium Nitrate (CAN)

An alternative and potentially more selective method for the synthesis of this compound involves the use of cerium (IV) ammonium nitrate (CAN) as the nitrating agent. CAN has been shown to be an effective reagent for the regioselective ortho-nitration of phenols under mild conditions.[7] This method often provides higher yields of the ortho-isomer compared to traditional mixed-acid nitration.

The proposed reaction would involve treating 4-methylsalicylic acid with CAN in a suitable solvent, such as acetonitrile, at room temperature. The mechanism is believed to involve the formation of a nitronium ion from the cerium (IV) complex.[8]

Caption: Alternative synthesis using Cerium (IV) Ammonium Nitrate.

Data Summary

The following table summarizes key data for the starting material and the target product.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Methylsalicylic Acid | C₈H₈O₃ | 152.15 | 173-177 | 50-85-1 |

| This compound | C₈H₇NO₅ | 197.15 | Not available | 6946-15-2 |

Conclusion

The synthesis of this compound can be effectively achieved through the regioselective nitration of 4-methylsalicylic acid. Careful control of reaction conditions, particularly temperature, is paramount to maximizing the yield of the desired 2-nitro isomer. The use of cerium (IV) ammonium nitrate presents a promising alternative for achieving high ortho-selectivity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable compound.

References

- 1. 3-Hydroxy-4-methyl-2-nitro-benzoic acid | 6946-15-2 | FH36592 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction and Molecular Structure

3-Hydroxy-4-methyl-2-nitrobenzoic acid is an aromatic carboxylic acid characterized by the presence of a hydroxyl, a methyl, and a nitro group on the benzoic acid scaffold. The relative positions of these functional groups significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions, thereby defining its physicochemical profile. The electron-withdrawing nature of the nitro group and the carboxylic acid function, combined with the electron-donating effects of the hydroxyl and methyl groups, create a unique electronic environment within the aromatic ring.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6946-15-2 | [1] |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.14 g/mol | |

| Appearance | Yellow crystalline powder | [2] |

| InChI | 1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| InChIKey | HEKGHQKEERXLOI-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O |

Thermal Properties

Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For this compound, a sharp melting range is indicative of high purity.

Table 2: Melting Point of this compound

| Property | Value | Source(s) |

| Melting Point | 185-187 °C (lit.) |

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary-based apparatus.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Set the initial temperature to approximately 20 °C below the expected melting point.

-

-

Measurement:

-

Heat the sample at a rapid rate initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

-

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

Table 3: Boiling Point of this compound

| Property | Value | Source(s) |

| Boiling Point (Predicted) | 379.7 ± 42.0 °C | [3] |

Solubility Profile

The solubility of a compound is a crucial parameter in drug development, affecting its formulation and bioavailability. The presence of both polar (hydroxyl, carboxyl, nitro) and non-polar (methyl, aromatic ring) groups in this compound suggests a nuanced solubility profile. While specific quantitative data for this compound is scarce, the solubility of related nitrobenzoic acids provides valuable insights. Generally, nitrobenzoic acids are sparingly soluble in water but show good solubility in polar organic solvents like ethanol and methanol.[4]

Table 4: Qualitative Solubility of Related Nitrobenzoic Acids

| Solvent | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Expected Solubility of Target Compound |

| Water | 0.75 g/100 mL (25 °C)[4] | 0.24 g/100 mL (15 °C)[4] | 0.02 g/100 mL (15 °C)[4] | Sparingly soluble |

| Methanol | 42.72 g/100 mL (10 °C)[4] | 47.34 g/100 mL (10 °C)[4] | 9.6 g/100 mL (10 °C)[4] | Soluble |

| Ethanol | Soluble[5] | Soluble[5] | Soluble[5] | Soluble |

| DMSO | - | - | - | Likely Soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a reliable technique for determining the equilibrium solubility of a compound.

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed flask.

-

Prepare several such flasks for each solvent to be tested.

-

-

Equilibration:

-

Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Visually confirm the presence of undissolved solid in each flask.

-

-

Sample Analysis:

-

Allow the flasks to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Acidity (pKa)

The pKa value is a quantitative measure of the strength of an acid in solution. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid group in this compound compared to benzoic acid (pKa ≈ 4.2).[5] The hydroxyl group, being electron-donating by resonance but electron-withdrawing by induction, and the electron-donating methyl group will also influence the overall acidity.

Table 5: pKa Values of Isomeric Nitrobenzoic Acids in Water

| Compound | pKa | Source(s) |

| 2-Nitrobenzoic acid | ~2.17 | [5] |

| 3-Nitrobenzoic acid | ~3.47 | [6] |

| 4-Nitrobenzoic acid | ~3.43 | [5] |

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of a weak acid by titration with a strong base.

-

Solution Preparation:

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if the compound's water solubility is low.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place the solution of the acid in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Add the standardized strong base solution in small, known increments from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.

-

Caption: Logical flow for pKa determination from a titration curve.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ¹H and ¹³C NMR spectra for this compound are not available in the searched literature, predicted spectral data and data from similar compounds can provide an indication of the expected chemical shifts.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two signals in the aromatic region, likely appearing as doublets due to coupling. The electron-withdrawing nitro and carboxyl groups, and the electron-donating hydroxyl and methyl groups will influence their chemical shifts.

-

Carboxylic Acid Proton: A broad singlet, typically downfield, which may be exchangeable with D₂O.

-

Hydroxyl Proton: A singlet whose chemical shift can vary depending on concentration and solvent.

-

Methyl Protons: A singlet in the aliphatic region.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals in the aromatic region. The carbons attached to the electron-withdrawing groups (nitro and carboxyl) will be deshielded (downfield), while those near the electron-donating groups (hydroxyl and methyl) will be more shielded (upfield).

-

Carboxylic Carbon: A signal in the downfield region, typically around 165-175 ppm.

-

Methyl Carbon: A signal in the upfield aliphatic region.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, and N-O bonds.

Table 6: Expected Characteristic FTIR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| O-H (Phenol) | Stretching | ~3600-3200 (broad) |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Methyl) | Stretching | ~2960-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710-1680 |

| C=C (Aromatic) | Stretching | ~1600 and ~1475 |

| N=O (Nitro) | Asymmetric Stretching | ~1550-1500 |

| N=O (Nitro) | Symmetric Stretching | ~1350-1300 |

| C-O | Stretching | ~1300-1200 |

Experimental Protocol: KBr Pellet Method for FTIR

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring and the nitro group are strong chromophores, and their conjugation is expected to result in significant UV absorption.

Expected UV-Vis Spectral Features:

-

The spectrum is likely to show one or more strong absorption bands in the UV region, characteristic of the substituted benzene ring. The exact position of the maximum absorbance (λ_max) will depend on the solvent used.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and eye irritation and may cause respiratory irritation.

Table 7: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound and provided a framework for its experimental characterization. While some experimental values are not yet reported in the literature, the properties of structurally similar compounds, in conjunction with the detailed experimental protocols provided herein, offer a robust foundation for researchers working with this molecule. The unique combination of functional groups on the benzoic acid core makes this compound a valuable building block in synthetic chemistry, and a thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Hydroxy-4-methyl-2-nitrobenzoic Acid (CAS 6946-15-2)

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methyl-2-nitrobenzoic acid, a specialized chemical compound with significant potential in biochemical research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical and physical properties, synthesis methodologies, reactivity, and key applications of this molecule, with a particular focus on its role as a nitroreductase substrate analog.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl, a methyl, and a nitro group on the benzoic acid core, imparts a unique combination of chemical reactivity and biological potential.

The strategic placement of these functional groups governs the molecule's electronic properties and steric profile. The nitro group, being strongly electron-withdrawing, significantly influences the acidity of the carboxylic acid and the phenolic proton, while also serving as a handle for specific enzymatic or chemical reduction. The hydroxyl and methyl groups further modulate the electronic environment and solubility of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6946-15-2 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 185-187 °C | [2] |

| Predicted pKa | 2.24 ± 0.25 | Commercial Supplier Data |

| Predicted logP | 1.97 | Commercial Supplier Data |

| Solubility | Generally soluble in organic solvents like ethanol and acetone; limited aqueous solubility.[4] | [4] |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common strategy involves the nitration of a substituted benzoic acid precursor. Below are two detailed protocols for its preparation.

Synthesis from m-Cresol

A patented method describes a two-step synthesis starting from readily available m-cresol.[5] This process involves an initial nitration followed by oxidation of the methyl group to a carboxylic acid.

Diagram 1: Synthesis of this compound from m-Cresol

Caption: Two-step synthesis from m-cresol.

Experimental Protocol:

Step 1: Nitration of m-Cresol

-

In a suitable reactor, combine m-cresol (1 mol), metallic lithium (0.2-0.4 mol), and sulfuric acid (700-1000 mL).

-

Stir the mixture at 40-50°C.

-

Slowly add concentrated nitric acid (350-500 mL) dropwise.

-

After the addition is complete, continue the reaction for 2 hours.

-

Isolate the intermediate product, 5-methyl-2-nitrophenol, by steam distillation.

Step 2: Oxidation to this compound

-

Dissolve the 5-methyl-2-nitrophenol obtained in the previous step in dehydrated alcohol (1.7-2.5 L).

-

Heat the solution to 55-60°C.

-

Add hydrogen peroxide (1.5-2.5 mol) dropwise while maintaining the temperature.

-

Control the pressure at 1.2-1.5 MPa and continue stirring for 2 hours.

-

Remove the alcohol and excess hydrogen peroxide by distillation.

-

Further purify the product by steam distillation to remove impurities, which will result in the precipitation of yellow crystals of this compound.

-

Dry the crystals to obtain the final product.

This method reports high yields (around 90-95%) and purities (up to 94.7%).[5]

Synthesis from 3-Hydroxy-4-methylbenzoic acid

An alternative approach involves the direct nitration of 3-hydroxy-4-methylbenzoic acid.

Experimental Protocol:

-

Dissolve 3-hydroxy-4-methylbenzoic acid in a suitable solvent such as nitrobenzene.

-

Cool the solution to 35-40°C.

-

Slowly add a solution of fuming nitric acid in nitrobenzene dropwise over several hours with constant stirring.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash with a non-polar solvent like carbon tetrachloride.

-

Purify the crude product by recrystallization from a suitable solvent system, such as dilute alcohol, to yield pure this compound.[6]

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in research and development. Below is a summary of expected spectroscopic data based on its structure and data from closely related compounds.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Technique | Expected Data for this compound |

| ¹H NMR | Expected signals for two aromatic protons, a methyl group, a hydroxyl group, and a carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Expected signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The positions of the aromatic signals will be diagnostic of the substitution pattern. |

| FTIR | Characteristic peaks for O-H stretching (broad, from carboxylic acid and phenol), C=O stretching (carboxylic acid), C-H stretching (aromatic and methyl), N-O stretching (nitro group), and aromatic C=C bending. |

| Mass Spec. | The molecular ion peak (M+) is expected at m/z 197. Fragmentation patterns would likely involve the loss of H₂O, CO₂, and NO₂. |

Note: As of the time of writing, a complete, publicly available, and verified set of spectra for this compound is not readily accessible. The information provided is based on chemical principles and data from isomeric and esterified analogs.[2][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its functional groups.

-

Carboxylic Acid: Undergoes typical reactions such as esterification and amide formation.

-

Phenolic Hydroxyl Group: Can be alkylated or acylated and participates in electrophilic aromatic substitution, although the ring is deactivated by the nitro and carboxyl groups.

-

Nitro Group: Can be reduced to an amino group, which is a key transformation for many of its applications.[23] This reduction can be achieved using various chemical reducing agents or, significantly, by specific enzymes.

-

Aromatic Ring: The presence of both a carboxylic acid and a nitro group deactivates the ring towards electrophilic aromatic substitution.

Application in Nitroreductase-Based Therapies

A primary area of interest for this compound is its role as a substrate analog for nitroreductase enzymes.[23] Nitroreductases are enzymes found in bacteria and some lower eukaryotes that are capable of reducing nitroaromatic compounds to their corresponding hydroxylamines and amines.[24] This enzymatic activity is the foundation of Gene-Directed Enzyme Prodrug Therapy (GDEPT) , a promising strategy in cancer treatment.

Diagram 2: The GDEPT Strategy Using a Nitroreductase System

Caption: Mechanism of nitroreductase-based GDEPT.

In this approach, the gene for a nitroreductase enzyme is delivered specifically to tumor cells.[24] These cells then express the enzyme. A non-toxic prodrug, such as a nitroaromatic compound, is administered systemically. In the tumor cells expressing the nitroreductase, the prodrug is converted into a highly cytotoxic agent, leading to selective cell death.[25]

This compound, as a substrate analog for nitroreductase, is a valuable tool for studying these systems and serves as a scaffold for the design of novel prodrugs.[23] The reduction of its nitro group to an amine would dramatically alter the molecule's electronic properties and biological activity, a key principle in prodrug design.

Oxidative Coupling Reactions

The phenolic nature of this compound also makes it a candidate for oxidative coupling reactions.[23] These reactions, often catalyzed by metal complexes, can form new carbon-carbon or carbon-oxygen bonds, leading to the formation of dimers or larger oligomers. This reactivity can be exploited in materials science and for the synthesis of complex natural product analogs.

Analytical Methodologies

The analysis and quantification of this compound are typically performed using reverse-phase high-performance liquid chromatography (HPLC).

Table 3: HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile, Water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV-Vis |

This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of the compound. The carboxylic acid and phenolic hydroxyl groups can be derivatized through silylation (e.g., using BSTFA to form TMS ethers and esters) or alkylation (e.g., to form methyl esters and ethers).[4]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[2]

-

Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]

-

Personal Protective Equipment (PPE): Dust mask (type N95), eye shields, and gloves are recommended.[2]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a multifaceted compound with significant potential for researchers in chemistry, biochemistry, and drug development. Its unique chemical structure allows for a range of chemical transformations and makes it a particularly interesting candidate for the development of novel prodrugs for enzyme-targeted therapies. The synthesis and analytical methods described in this guide provide a solid foundation for its use in the laboratory. As research into targeted cancer therapies continues to evolve, the importance of specialized molecules like this compound is likely to grow.

References

- 1. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Hydroxy-4-nitrobenzoic acid(619-14-7) 1H NMR [m.chemicalbook.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 9. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 13C NMR spectrum [chemicalbook.com]

- 10. physics.emu.edu.tr [physics.emu.edu.tr]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 1H NMR spectrum [chemicalbook.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-Methyl-4-nitrobenzoic acid [webbook.nist.gov]

- 16. 3-Nitrobenzoic acid(121-92-6) 13C NMR [m.chemicalbook.com]

- 17. 3-Hydroxy-2-methylbenzoic acid(603-80-5) 13C NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. 3-ヒドロキシ-4-ニトロ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 20. spectrabase.com [spectrabase.com]

- 21. GSRS [precision.fda.gov]

- 22. 3-Hydroxy-4-methyl-2-nitro-benzoic acid | 6946-15-2 | FH36592 [biosynth.com]

- 23. Gene-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid: A Technical Guide

Introduction

3-Hydroxy-4-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a key molecular scaffold in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of novel therapeutic agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and conformational characteristics of this compound, which is critical for its application in research and drug development.[1]

This technical guide offers an in-depth exploration of the spectroscopic signature of this compound. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and established spectroscopic principles, this guide provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this important molecule.

Molecular Structure and Key Physicochemical Properties

A thorough analytical characterization begins with an understanding of the fundamental properties of the molecule.

| Property | Value | Source |

| CAS Number | 6946-15-2 | [2][3] |

| Molecular Formula | C₈H₇NO₅ | [2][3] |

| Molecular Weight | 197.14 g/mol | [2] |

| Melting Point | 185-187 °C | [2] |

| InChI | 1S/C8H7NO5/c1-4-2-3-5(8(11)12)6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | [2] |

| SMILES | Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O | [2] |

The interplay of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups with the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups on the benzene ring dictates the molecule's chemical reactivity and its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Causality Behind Experimental Choices in NMR

The choice of solvent is paramount in NMR spectroscopy as it can influence the chemical shifts, particularly of labile protons like those in the hydroxyl and carboxylic acid groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar analyte and its tendency to form hydrogen bonds, which can sharpen the signals from the -OH and -COOH protons. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline correction on the resulting spectra.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is anticipated.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~10.5 | Singlet (broad) | 1H | -OH |

| ~7.5 | Doublet | 1H | Ar-H |

| ~7.2 | Doublet | 1H | Ar-H |

| ~2.3 | Singlet | 3H | -CH₃ |

The broad singlets for the carboxylic acid and hydroxyl protons are due to hydrogen bonding and chemical exchange. The two aromatic protons will appear as doublets due to coupling with each other. The methyl protons will be a singlet as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.[6][7]

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~155 | C-OH |

| ~145 | C-NO₂ |

| ~138 | C-CH₃ |

| ~130 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~120 | Ar-CH |

| ~20 | -CH₃ |

The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field. The carbons attached to the electron-withdrawing nitro and hydroxyl groups are also shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices in FT-IR

For solid samples, the KBr pellet method is a common and effective technique. It involves intimately mixing the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disc. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹). This method minimizes scattering and produces a high-quality spectrum.

Experimental Protocol: FT-IR Spectroscopy

Caption: Workflow for FT-IR data acquisition and processing.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Predicted FT-IR Spectral Data

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.[8][9]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 | O-H stretch | Phenolic hydroxyl |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group |

| ~1300 | C-O stretch | Carboxylic acid/Phenol |

| ~1200 | O-H bend | Carboxylic acid |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The sharp C=O stretch around 1700 cm⁻¹ is also a key indicator of the carboxylic acid functionality. The strong absorptions for the nitro group are also expected to be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which directly gives the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which can be used to confirm the elemental composition.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode. For this molecule, negative ion mode is likely to give a strong signal for the deprotonated molecule.

-

-

Data Analysis:

-

Identify the molecular ion peak. In positive ion mode, this will be the [M+H]⁺ ion at m/z 198.04. In negative ion mode, this will be the [M-H]⁻ ion at m/z 196.02.

-

Analyze the fragmentation pattern to gain further structural information. Common losses include H₂O, CO, and CO₂.

-

Predicted Mass Spectrum Data

| m/z (Negative Ion Mode) | Assignment |

| 196.02 | [M-H]⁻ |

| 152.03 | [M-H-CO₂]⁻ |

| 136.04 | [M-H-NO₂]⁻ |

The base peak is expected to be the deprotonated molecule. The loss of carbon dioxide from the carboxylic acid group is a common fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound through NMR, FT-IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The data and protocols presented in this guide offer a comprehensive framework for the analysis of this compound, ensuring its quality and purity for applications in research and development. A thorough understanding of these spectroscopic techniques is essential for any scientist working with novel chemical entities.

References

- 1. 3-Hydroxy-4-methyl-2-nitro-benzoic acid | 6946-15-2 | FH36592 [biosynth.com]

- 2. 3-ヒドロキシ-4-メチル-2-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. 3-Hydroxy-4-nitrobenzoic acid(619-14-7) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Hydroxy-4-methylbenzoic acid(586-30-1) 13C NMR [m.chemicalbook.com]

- 7. 4-Hydroxy-3-nitrobenzoic acid(616-82-0) 13C NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 9. 3-Hydroxy-4-methylbenzoic acid(586-30-1) IR2 [m.chemicalbook.com]

solubility of 3-Hydroxy-4-methyl-2-nitrobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial parameter for its application in pharmaceutical development and organic synthesis. As a senior application scientist, this document synthesizes theoretical principles with practical experimental guidance to offer a robust understanding of how this compound behaves in various organic solvent systems.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For this compound, which serves as a key intermediate in the synthesis of novel compounds, understanding its solubility is paramount for process optimization, purification, and formulation design[1]. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and inadequate absorption in biological systems. This guide delves into the physicochemical properties of this compound, explores its predicted solubility in a range of organic solvents, and provides a detailed protocol for experimental solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. The molecule's structure, featuring a carboxylic acid group, a hydroxyl group, a nitro group, and a methyl group on a benzene ring, dictates its polarity, hydrogen bonding capabilities, and ultimately, its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [2][3][4] |

| Molecular Weight | 197.14 g/mol | [2][3][4] |

| Melting Point | 185-187 °C | [2][5] |

| Appearance | Light yellow to yellow solid | [5] |

| pKa (Predicted) | 2.24 ± 0.25 | [5] |

| InChI Key | HEKGHQKEERXLOI-UHFFFAOYSA-N | [2] |

| SMILES String | Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O | [2] |

The presence of the carboxylic acid and hydroxyl groups suggests the potential for strong hydrogen bonding, both as a donor and an acceptor. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid and influences the overall polarity of the molecule.

Predicted Solubility in Organic Solvents: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a guiding principle in predicting solubility[6][7]. This principle suggests that a solute will be most soluble in a solvent that has a similar polarity and hydrogen bonding capability.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups of this compound. Therefore, good solubility is anticipated in these solvents. The solubility of a similar compound, 3-methyl-2-nitrobenzoic acid, is noted to be good in ethanol[8].

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): These solvents can act as hydrogen bond acceptors and have a significant dipole moment. They are expected to be effective solvents for this compound. For instance, 3-methyl-2-nitrobenzoic acid is soluble in acetone[8].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low. The general principle of "like dissolves like" would predict poor solvation of the polar functional groups by nonpolar solvent molecules[6][7].

-

Effect of pH: In alkaline environments, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionic form is significantly more polar and is expected to have higher solubility in polar solvents, particularly water[8].

Theoretical Prediction of Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP)[9]. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9]. A solvent is likely to dissolve a solute if their HSP values are similar.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent[7].

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis method[12][13][14].

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Conclusion

While specific experimental data for the solubility of this compound in various organic solvents is not extensively published, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar compounds. The principles of "like dissolves like" and Hansen Solubility Parameters provide a theoretical framework for solvent selection. For definitive quantitative data, the provided experimental protocol offers a robust and reliable method for determining the solubility of this compound. This information is invaluable for researchers and professionals in drug development and chemical synthesis, enabling informed decisions in process design, formulation, and purification.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-羟基-4-甲基-2-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 6946-15-2 [m.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Part 1: Retrosynthetic Analysis and Strategic Selection of Starting Materials

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a valuable substituted aromatic compound, notable for its utility in biochemical assays and as a precursor in medicinal chemistry. For instance, it has been identified as an analog of substrates for enzymes like nitroreductase, making it a useful tool in studying enzymatic mechanisms and developing screening assays. This guide provides a detailed examination of the viable synthetic strategies for this target molecule, focusing on starting material selection, control of regiochemistry, and detailed experimental protocols. We critically evaluate two primary synthetic routes: a two-step pathway commencing from meta-cresol and a theoretical direct nitration approach. This document serves as a comprehensive resource, blending established protocols with a discussion of the underlying chemical principles to empower researchers in their synthetic endeavors.

A successful synthesis begins with a logical retrosynthetic analysis to identify practical and economically viable starting materials. The target molecule, this compound, possesses three key functional groups on a benzene ring: a hydroxyl, a methyl, and a carboxyl group, in addition to the nitro group introduced during the synthesis.

Retrosynthetic Pathways

The primary disconnections in a retrosynthetic analysis involve the C-N bond of the nitro group and the C-C bond of the carboxyl group. This leads to two main strategic approaches.

Caption: Retrosynthetic analysis of this compound.

Comparative Analysis of Starting Materials

The choice between these pathways hinges on factors like starting material availability, cost, reaction selectivity, and overall yield.

| Parameter | Strategy 1: m-Cresol | Strategy 2: 3-Hydroxy-4-methylbenzoic acid |

| Starting Material | m-Cresol (3-methylphenol) | 3-Hydroxy-4-methylbenzoic acid |

| Availability & Cost | Widely available, low cost | Commercially available, higher cost |

| Number of Steps | 2 (Nitration, then Oxidation) | 1 (Nitration) |

| Key Challenge | Regioselectivity of nitration | Regioselectivity of nitration; potential for oxidation |

| Reported Yield | High (claimed in patent literature) | Not well-documented; likely to be low due to byproducts |

| Recommendation | Preferred Route: More practical and higher yielding based on available data. | Theoretical Route: High risk of isomer formation and side reactions. |

Based on this analysis, the two-step synthesis starting from m-cresol is the more robust and industrially relevant approach.

Part 2: Synthetic Strategy 1 - The m-Cresol Pathway

This strategy leverages the low cost of m-cresol and involves two sequential transformations: electrophilic nitration followed by oxidation of the methyl group. A key advantage is that the intermediate, 5-methyl-2-nitrophenol, allows for the separation of isomers before the final oxidation step, ensuring the purity of the target molecule.

Step 1: Electrophilic Nitration of m-Cresol

The goal of this step is the regioselective synthesis of 5-methyl-2-nitrophenol.

Mechanism and Regioselectivity: The hydroxyl (-OH) group is a strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the ring via resonance.[1][2] The methyl (-CH3) group is a less powerful activating ortho-, para-director through an inductive effect.[1]

-

-OH group directs to: positions 2, 4, and 6.

-

-CH3 group directs to: positions 2, 4, and 6.

Both groups reinforce substitution at the 2, 4, and 6 positions. However, direct nitration of m-cresol is notoriously non-selective, often resulting in a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and the desired 5-methyl-2-nitrophenol (which is equivalent to 3-methyl-6-nitrophenol), along with significant oxidation and poor total yields.[3][4] To achieve high selectivity, industrial processes often employ protecting groups or temporary directing groups like sulfonation.[3][4][5]

Nevertheless, a Chinese patent reports a high-yield direct nitration method to obtain 5-methyl-2-nitrophenol, which serves as the basis for the following protocol. [CN105669462A] Researchers should be aware that reproducing this high selectivity may be challenging and optimization might be required.

Detailed Experimental Protocol (Adapted from CN105669462A):

-

Reaction Setup: To a reactor, add m-cresol (108 g, 1 mol), metallic lithium (0.3 mol), and sulfuric acid (900 mL).

-

Nitration: Stir the mixture at 50 °C and slowly drip in concentrated nitric acid (500 mL).

-

Reaction: After the addition is complete, maintain the reaction at 50 °C for 2 hours.

-

Work-up and Isolation: After the reaction, isolate the 5-methyl-2-nitrophenol intermediate via steam distillation.

A Senior Scientist's Note on Trustworthiness: While the patent claims a high yield for a specific isomer via direct nitration, the established literature emphasizes the difficulty in controlling this reaction's regioselectivity.[3][4] The inclusion of metallic lithium in the patent is unusual for a standard nitration and may play a role in complexing with the phenol to influence the outcome. Scientists attempting to replicate this should proceed with caution and use analytical techniques (GC-MS, NMR) to verify the isomeric purity of the 5-methyl-2-nitrophenol intermediate before proceeding.

Step 2: Oxidation of 5-methyl-2-nitrophenol

This step converts the methyl group of the intermediate into a carboxylic acid to yield the final product.

Mechanism and Oxidant Choice: The oxidation of an alkyl side-chain on an aromatic ring can be achieved with various strong oxidants (e.g., KMnO₄, K₂Cr₂O₇). However, these reagents are often not environmentally friendly. Hydrogen peroxide (H₂O₂) is a "green" oxidant, with water as its only byproduct. The mechanism can be complex, often involving radical species, and may require catalysts or specific conditions (e.g., high pressure, temperature) to proceed efficiently.[6][7][8] The patent protocol utilizes H₂O₂ under pressure, suggesting a robust process suitable for industrial scale-up. [CN105669462A]

Detailed Experimental Protocol (Adapted from CN105669462A):

-

Reaction Setup: Dissolve the 5-methyl-2-nitrophenol obtained from the previous step in 2.1 L of dehydrated ethanol in a suitable pressure reactor.

-

Oxidation: Heat the solution to 55 °C and add 2.0 mol of H₂O₂ dropwise.

-

Reaction: Control the pressure at 1.3 MPa and stir the reaction mixture (e.g., 45 rpm) for 2 hours.

-

Work-up and Isolation: After the reaction, remove the ethanol and excess H₂O₂ by distillation.

-

Purification: Use steam distillation to remove impurities. The product, this compound, will precipitate as a yellow crystal.

-

Final Product: Collect the crystals by filtration and dry to obtain the final product. The patent reports a purity of 94.7% and a yield of 95.1%. [CN105669462A]

Workflow Diagram for the m-Cresol Pathway

Caption: Experimental workflow for the two-step synthesis from m-cresol.

Part 3: Synthetic Strategy 2 - Direct Nitration (A Critical Evaluation)

A single-step nitration of 3-hydroxy-4-methylbenzoic acid is, in theory, the most direct route. However, it is fraught with significant challenges in controlling the reaction's regiochemistry.

Principle and Rationale: The goal is to introduce a single nitro group at the C2 position of the 3-hydroxy-4-methylbenzoic acid starting material. This requires a deep understanding of the competing directing effects of the substituents already on the ring.

Challenges in Regiocontrol: The outcome of electrophilic aromatic substitution is dictated by the electronic effects of the substituents.

-

-OH (at C3): A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to positions 2, 4, and 6.

-

-CH₃ (at C4): A moderately activating, ortho-, para-director. It directs incoming electrophiles to positions 3 and 5.

-

-COOH (at C1): A deactivating, meta-director. It directs incoming electrophiles to positions 3 and 5.

The desired C2 position is ortho to the powerfully directing -OH group. The -COOH group is meta to this position, so it does not oppose this placement. However, the C2 position is sterically hindered, being situated between the hydroxyl and methyl groups. Furthermore, the C6 position is also ortho to the hydroxyl group and is less sterically hindered, making it a likely site for substitution. This would lead to the formation of the undesired isomer, 5-hydroxy-4-methyl-2-nitrobenzoic acid. The strong activating nature of the phenol ring also makes it susceptible to oxidation by the nitric acid, potentially leading to lower yields and tar formation.[9]

Caption: Competing directing effects for nitration of 3-hydroxy-4-methylbenzoic acid.

Hypothetical Protocol and Expected Byproducts: A typical nitration would involve a mixture of concentrated nitric and sulfuric acids at low temperatures.

-

Dissolve 3-hydroxy-4-methylbenzoic acid in concentrated H₂SO₄ at 0 °C.

-

Slowly add a chilled mixture of H₂SO₄/HNO₃.

-

Quench the reaction on ice.

Expected Outcome: A mixture of products would be highly likely, primarily consisting of the desired this compound and the isomeric byproduct 5-hydroxy-4-methyl-2-nitrobenzoic acid, along with potential dinitrated and oxidized byproducts. Separating these isomers would require extensive chromatographic purification, making this route inefficient.

Summary and Recommendations

For the synthesis of this compound, the evidence strongly supports a two-step pathway starting from m-cresol as the most reliable and efficient strategy.

-

The m-Cresol Pathway: This route is validated by patent literature and, despite the inherent challenges of controlling the initial nitration, it allows for the isolation of the correct isomer (5-methyl-2-nitrophenol) before the final oxidation step. The use of H₂O₂ as the oxidant in the second step represents a move towards greener chemistry. This pathway is recommended for its scalability and higher potential for yielding a pure final product.

-

The Direct Nitration Pathway: This single-step approach is theoretically appealing but practically flawed. The competing directing effects of the substituents, coupled with steric hindrance and the risk of side reactions, make it a poor choice for the selective synthesis of the target molecule. It is not recommended for preparative-scale work without significant prior research into highly selective, perhaps catalyzed, nitration systems.

This guide provides the strategic insights and detailed protocols necessary for researchers to successfully approach the synthesis of this important chemical building block.

References

- 1. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 2. quora.com [quora.com]

- 3. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The denitration pathway of p-nitrophenol in the hydrogen peroxide catalytic oxidation with an Fe(III)-resin catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. byjus.com [byjus.com]

A Technical Guide to Investigating the Biological Activity of 3-Hydroxy-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial investigation and characterization of the potential biological activity of the novel chemical entity, 3-Hydroxy-4-methyl-2-nitrobenzoic acid (CAS 6946-15-2).[1][2] In the absence of published biological data, this document provides a roadmap for researchers, beginning with computational, in silico prediction of potential biological targets. It then details a structured, multi-pronged approach for the experimental validation of these predictions. The core of this guide focuses on providing detailed, field-proven protocols for assessing potential anti-inflammatory, anticancer, and antimicrobial activities. This framework is designed to enable a systematic and efficient evaluation of the compound's therapeutic potential, transforming it from an uncharacterized molecule into a candidate for further drug discovery and development.

Part 1: Foundational Analysis and In Silico Target Prediction

Compound Overview

This compound is a small aromatic carboxylic acid.[3] Its structure, featuring a benzoic acid core with hydroxyl, methyl, and nitro functional groups, suggests the potential for diverse biological interactions.[1][2] The nitro group, in particular, is a known pharmacophore in various bioactive molecules, contributing to a wide spectrum of activities including antimicrobial and antineoplastic effects.[4] Benzoic acid derivatives, as a class, have demonstrated a vast range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6946-15-2 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1] |

| SMILES String | Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O | [1] |

| InChI Key | HEKGHQKEERXLOI-UHFFFAOYSA-N | [1] |

| Melting Point | 185-187 °C | [1] |

Rationale for Investigation

The initial stages of drug discovery often involve screening novel compounds to identify lead structures.[6] Computational or in silico methods provide a rapid and cost-effective means to predict the biological activity of uncharacterized molecules, thereby prioritizing resources for experimental validation.[7][8][9] The structural alerts within this compound—namely the nitroaromatic and phenolic acid moieties—justify a hypothesis-driven investigation into its potential therapeutic activities.

In Silico Workflow for Target Prediction

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of ligand-based drug discovery.[10] This workflow leverages public databases to identify known bioactive compounds that are structurally analogous to our target molecule, thereby generating testable hypotheses about its function.

Protocol for In Silico Prediction:

-

Obtain SMILES String: Secure the canonical SMILES string for this compound: Cc1ccc(C(O)=O)c(c1O)--INVALID-LINK--=O.[1]

-

Access Databases: Navigate to publicly accessible chemical databases such as PubChem and ChEMBL.[11][12][13]

-

Perform Similarity Search: Using the SMILES string, execute a 2D structural similarity search.[14][15] These searches utilize algorithms to compare chemical fingerprints and calculate a similarity score, often the Tanimoto coefficient.[14][16]

-

Filter and Analyze Results: Consolidate the search results, filtering for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.8). Examine the curated bioactivity data associated with these analogous compounds.

-

Hypothesis Generation: Identify recurring biological activities among the top hits. For instance, nitrobenzoic acid derivatives are often investigated for antimicrobial, anti-inflammatory, and anticancer properties.[4][17] This analysis forms the basis for selecting appropriate experimental assays.

Part 2: Experimental Validation Framework

Based on the common activities of structurally related nitrobenzoic acids, a three-pronged experimental approach is recommended.[3][17] All assays should include a vehicle control (e.g., DMSO) and a relevant positive control.

Assessment of Potential Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.[18] In vitro assays offer a rapid and cost-effective first screen for anti-inflammatory potential.[19][20]

2.1.1. Inhibition of Protein Denaturation Assay

-

Causality: The denaturation of proteins is a well-documented cause of inflammation.[21] The ability of a compound to prevent heat-induced protein denaturation can be correlated with anti-inflammatory activity.[21][22]

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare test solutions by serially diluting the stock solution in phosphate-buffered saline (PBS) to achieve a range of concentrations (e.g., 10-1000 µg/mL).

-

Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

-

In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of each test concentration. A positive control (e.g., Diclofenac sodium) and a vehicle control (PBS with DMSO) must be included.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 70°C for 10 minutes.

-

After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

2.1.2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Causality: Macrophages play a central role in inflammation and produce pro-inflammatory mediators like nitric oxide (NO) upon stimulation with LPS.[18] A reduction in NO production indicates potential anti-inflammatory activity.

-

Methodology:

-